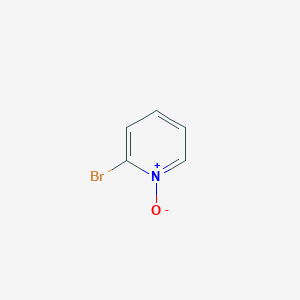

2-ブロモピリジン 1-オキシド

説明

2-Bromopyridine 1-oxide (2-BP1O) is an important organic compound that is widely used in various fields such as organic synthesis, medicinal chemistry, and materials science. It is a colorless liquid that can be synthesized in the laboratory from 2-bromopyridine and sodium hypochlorite. It is an important starting material for the synthesis of other compounds, and it has been used in the synthesis of a wide range of organic compounds including drugs, polymers, and dyes.

科学的研究の応用

ビピリジン誘導体の合成

2-ブロモピリジン 1-オキシドは、ビピリジン誘導体の合成のための出発物質または前駆体として使用されます . ビピリジンおよび関連化合物は、生物活性分子、触媒用配位子、光増感剤、ビオロゲン、超分子構造など、さまざまな用途で使用される貴重な物質です .

遷移金属触媒

2-ブロモピリジン 1-オキシドから合成できるビピリジン誘導体は、遷移金属触媒において配位子として広く使用されています . それらは金属中心に強く配位し、これは反応系でよく見られます .

光増感剤

ビピリジン誘導体は、光増感剤としても使用されます . これらの化合物は、光を吸収して他の分子にエネルギーを移動させる能力を持っており、さまざまな科学的用途で役立ちます .

薬理学的用途

3-ピリジルおよび4-ピリジルカルボキシレートのアリールブロミドとの脱カルボキシル化クロスカップリングにより、薬理学的用途に関心の高い3-または4-アリールピリジンを合成することができます .

2-ピリジルケトンの合成

2-ブロモピリジン 1-オキシドは、2-ピリジルケトンの合成に使用できます . これらのケトンは、生物活性分子や天然物に広く見られ、キラルな2-ピリジンアルキル/アリールアルコールまたは不斉触媒のための2-アミノアルキルピリジン配位子の前駆体として使用されます .

不斉触媒

2-ブロモピリジン 1-オキシドから合成できる2-ピリジルケトンは、不斉触媒においてキラルな2-ピリジンアルキル/アリールアルコールまたは2-アミノアルキルピリジン配位子の前駆体として使用されます

Safety and Hazards

2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

作用機序

Target of Action

2-Bromopyridine 1-oxide is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . The primary targets of 2-Bromopyridine 1-oxide are the molecules that it interacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through various cross-coupling reactions, forming C−N bonds . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can participate in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Biochemical Pathways

Its role in various synthesis processes suggests that it can influence a wide range of biochemical pathways, particularly those involving the formation of c−n bonds and cross-coupling reactions .

Result of Action

The molecular and cellular effects of 2-Bromopyridine 1-oxide’s action are primarily seen in its role as a reactant in various synthesis processes. It contributes to the formation of new compounds, such as 2′-pyridyldifluoroacetate , and can influence the structure and properties of the resulting molecules.

Action Environment

The action, efficacy, and stability of 2-Bromopyridine 1-oxide are influenced by various environmental factors. These include the presence of other reactants, the use of catalysts, and the specific conditions of the reaction, such as temperature and pH. For instance, its role in the synthesis of 2′-pyridyldifluoroacetate requires the presence of ethyl bromodifluoroacetate and copper as a catalyst .

特性

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMNBWUKHLGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306113 | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14305-17-0 | |

| Record name | 2-Bromopyridine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14305-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPYRIDINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

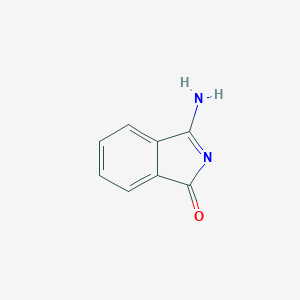

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)